molecular formula C26H17BrN2O B11660981 2-[(Z)-2-(3-bromophenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one

2-[(Z)-2-(3-bromophenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one

Cat. No.: B11660981
M. Wt: 453.3 g/mol
InChI Key: SKFCPYJHTPUHNH-NXVVXOECSA-N
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Description

2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Naphthalen-1-yl Group: This step often involves a Friedel-Crafts acylation reaction.

    Bromophenyl Ethenyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is explored for use in organic electronics and photonics due to its unique electronic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE: is compared with other quinazolinone derivatives such as:

Uniqueness

The uniqueness of 2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific structural features, which confer distinct electronic properties and biological activities not found in other similar compounds.

Properties

Molecular Formula

C26H17BrN2O

Molecular Weight

453.3 g/mol

IUPAC Name

2-[(Z)-2-(3-bromophenyl)ethenyl]-3-naphthalen-1-ylquinazolin-4-one

InChI

InChI=1S/C26H17BrN2O/c27-20-10-5-7-18(17-20)15-16-25-28-23-13-4-3-12-22(23)26(30)29(25)24-14-6-9-19-8-1-2-11-21(19)24/h1-17H/b16-15-

InChI Key

SKFCPYJHTPUHNH-NXVVXOECSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)/C=C\C5=CC(=CC=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC(=CC=C5)Br

Origin of Product

United States

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